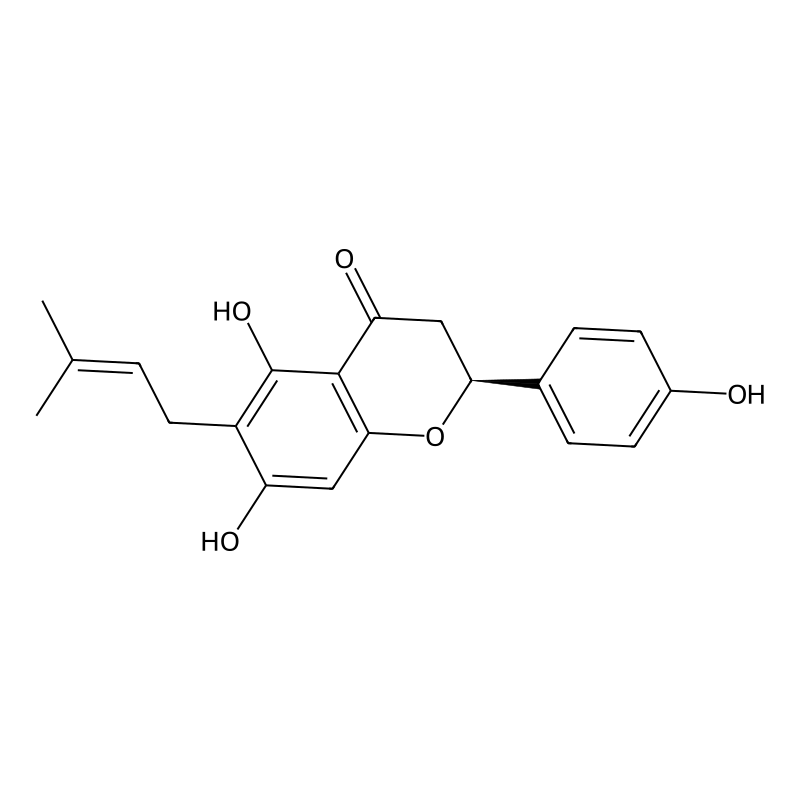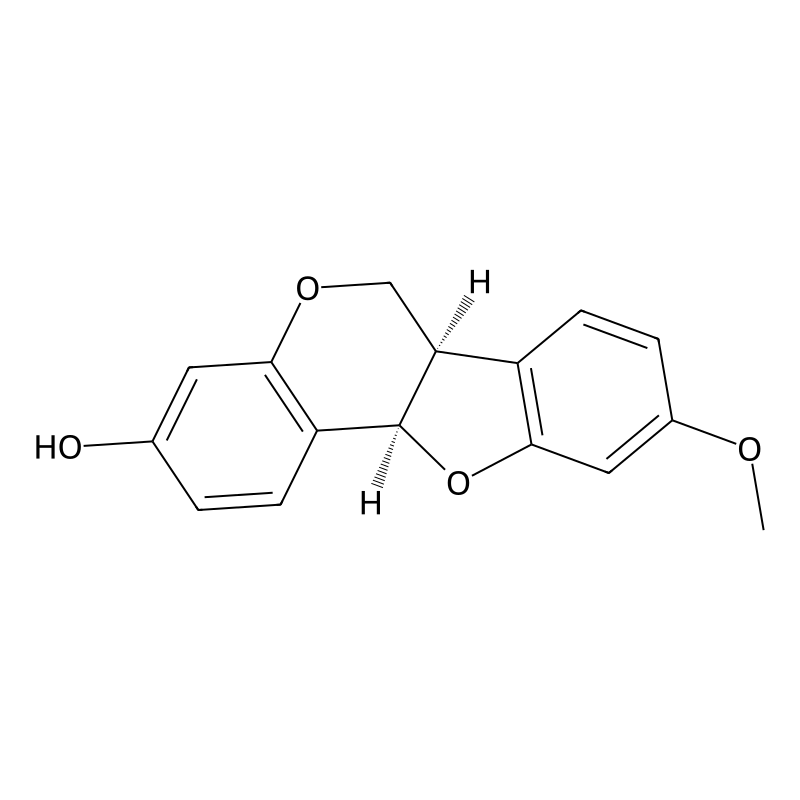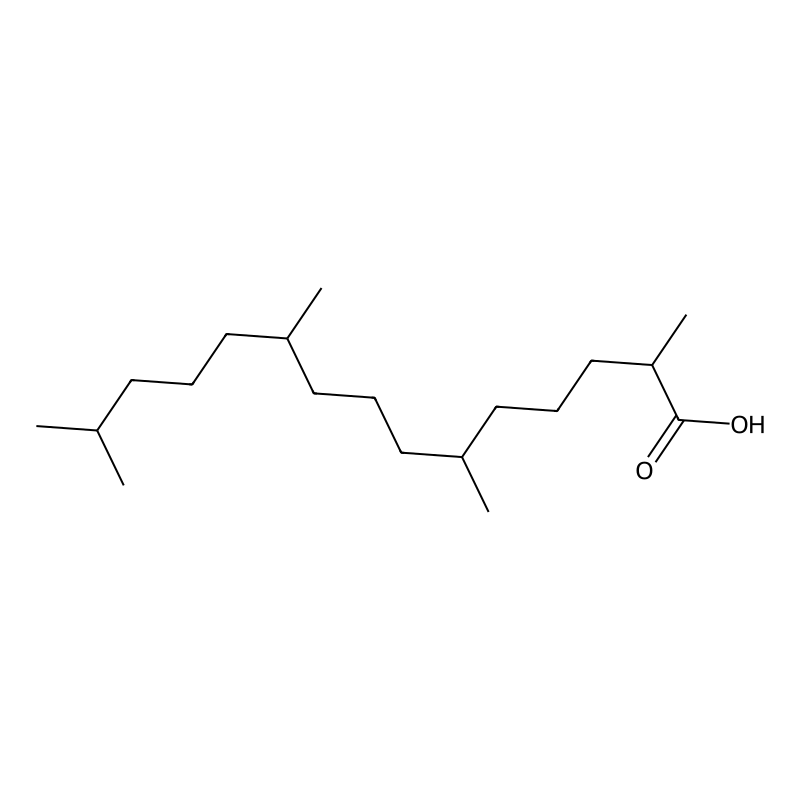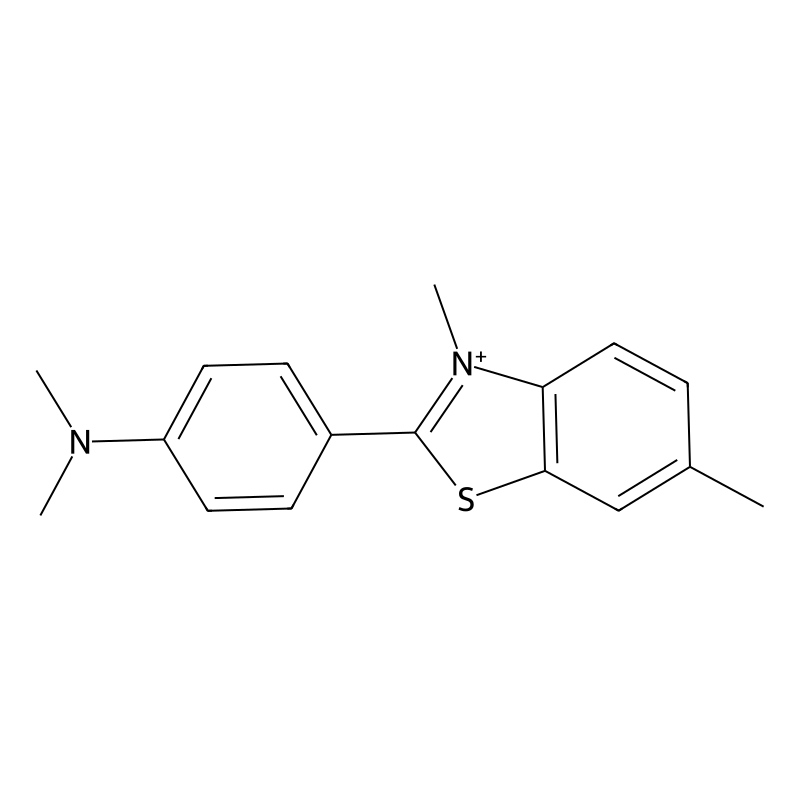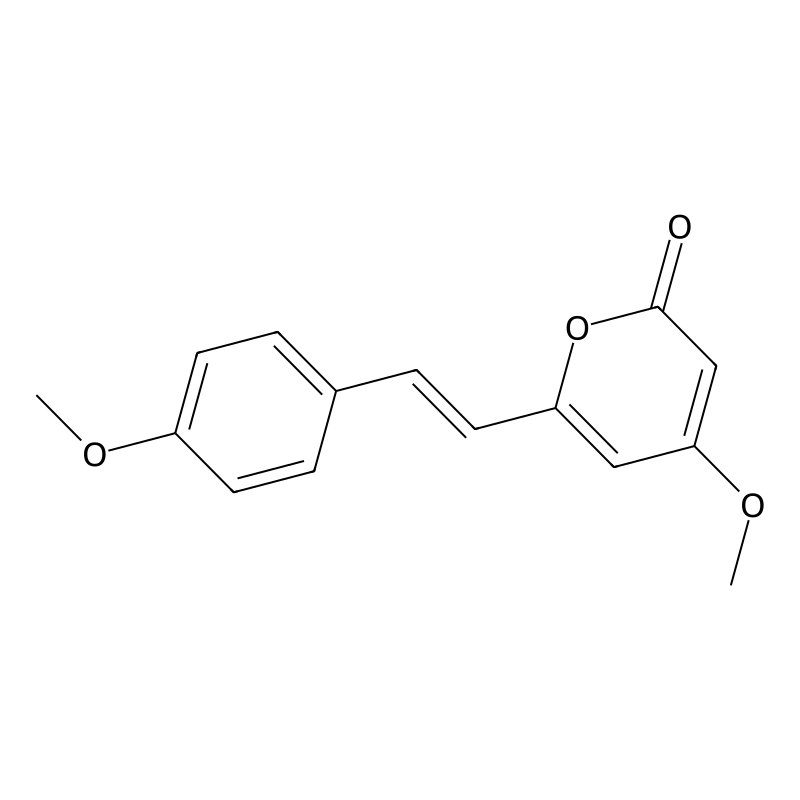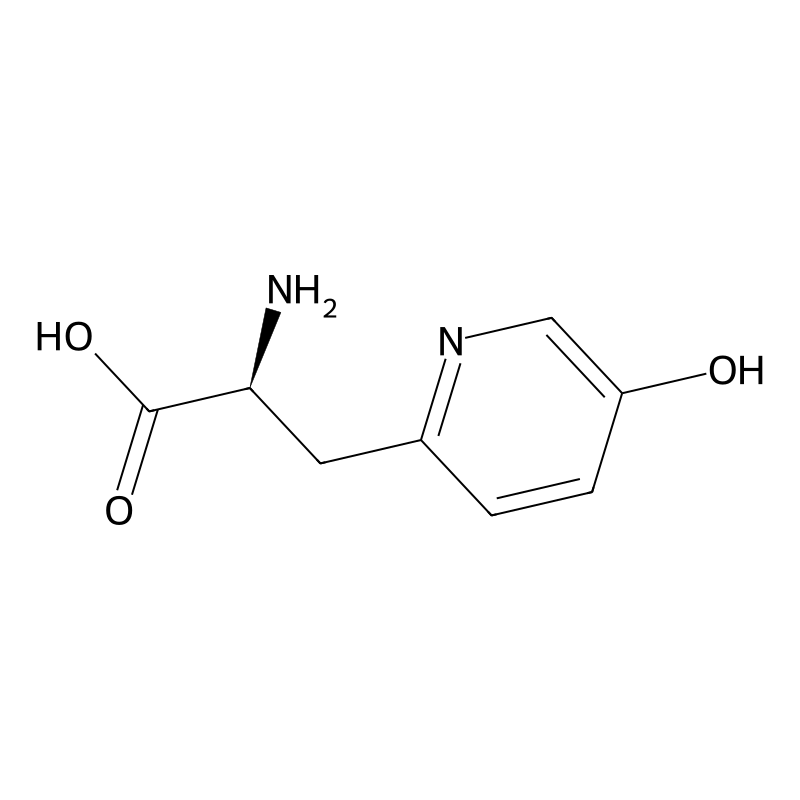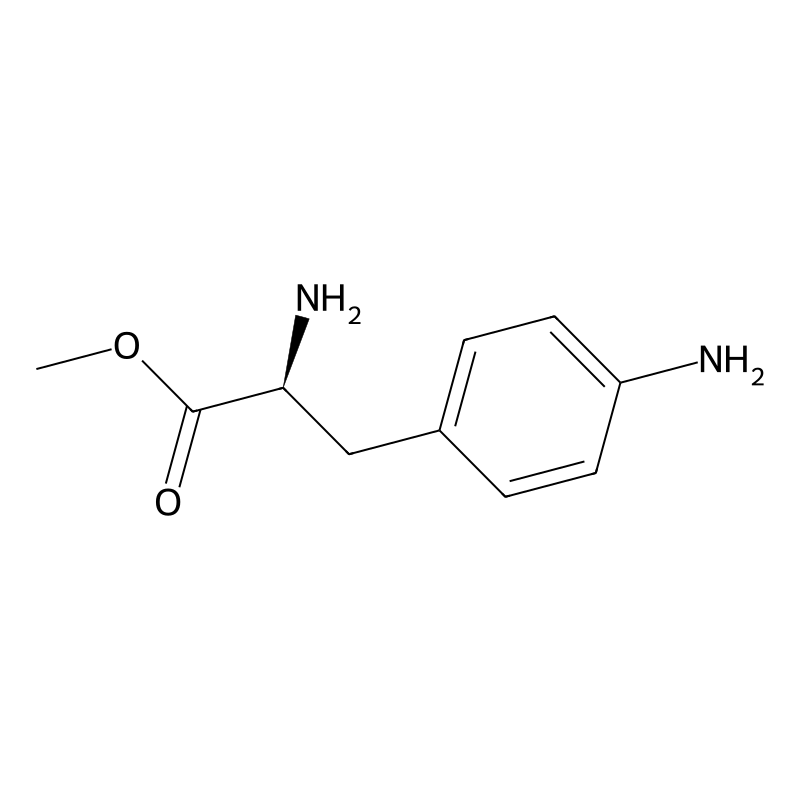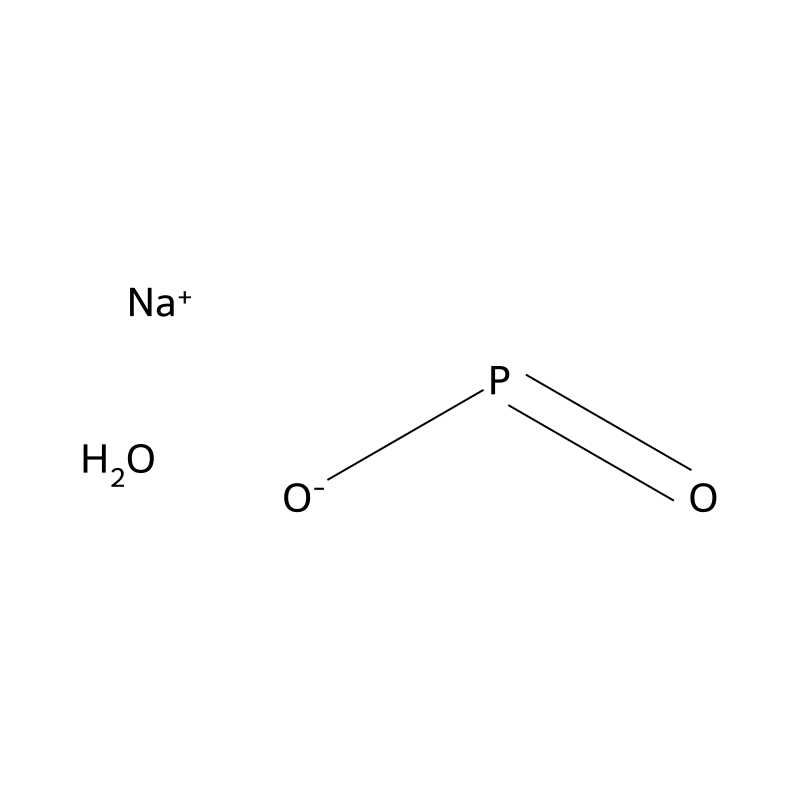N-Acetyl-S-(3-hydroxypropyl)cysteine
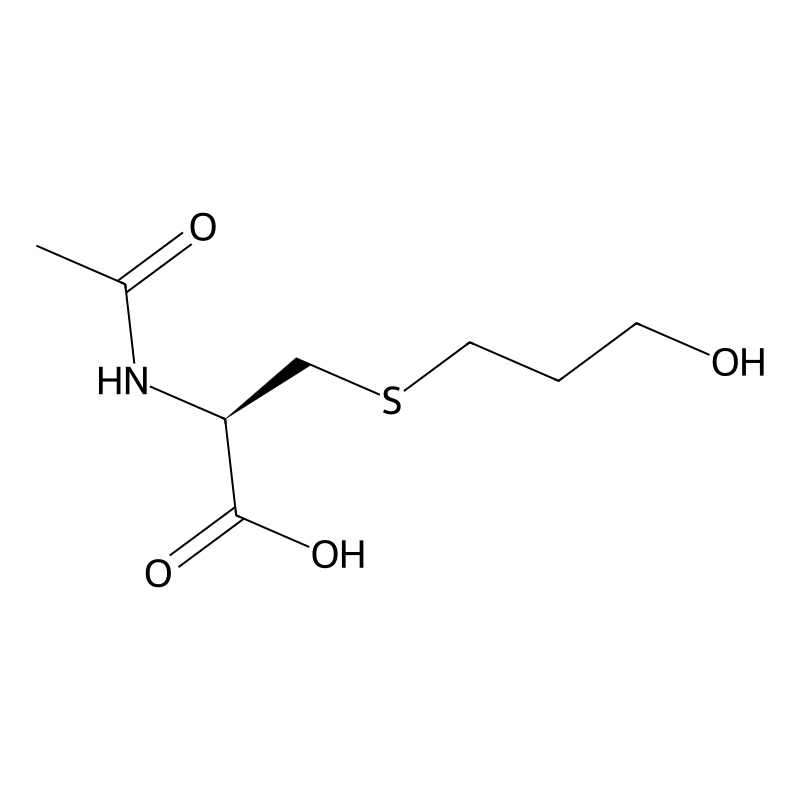
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mucolytic Medication and Antioxidant Supplement
Specific Scientific Field: Pharmaceutical Medicine
Summary of the Application: N-acetylcysteine (NAC) is mainly administrated as a mucolytic medication and antioxidant supplement . It is often prescribed to patients who are at high risk for hepatotoxicity .
Methods of Application or Experimental Procedures: NAC can be synthesized in a single-batch step instead of using a multi-stage process . The purification process was carried out using suitable solvents to reach a high level of purity .
Results or Outcomes: The proposed method has shown the potential to be considered as an alternative method for producing NAC .
Treatment for SARS-CoV-2 Infection
Specific Scientific Field: Virology and Immunology
Summary of the Application: N-acetyl cysteine (NAC) restores the loss of redox homeostasis associated with viral infections, such as SARS-CoV-2 .
Methods of Application or Experimental Procedures: The study evaluated the effect of the treatment with NAC on the enzymatic antioxidant system in serum from patients infected by SARS-CoV-2 .
Results or Outcomes: The treatment with NAC as an adjuvant therapy may contribute to a reduction in the oxidative stress associated with the infection by SARS-CoV-2 through the generation of glutathione .
Treatment for Psychiatric Conditions
Specific Scientific Field: Psychiatry
Summary of the Application: Increasing the amount of NAC in the body may boost levels of some neurotransmitters, which may improve a person’s mental function .
Methods of Application or Experimental Procedures: NAC is administered orally or intravenously .
Results or Outcomes: According to a 2018 review, NAC may help alleviate symptoms of various psychiatric conditions, including bipolar disorder, obsessive-compulsive disorder, and schizophrenia .
Treatment for Lung Conditions and Excess Mucus
Specific Scientific Field: Pulmonology
Summary of the Application: For people with chronic lung conditions, such as bronchitis or cystic fibrosis, some doctors recommend NAC .
Results or Outcomes: Clinical trials of NAC as a treatment for lung disease have arrived at mixed results .
Improving Insulin Sensitivity in People with PCOS
Specific Scientific Field: Endocrinology
Summary of the Application: NAC may help reduce high blood sugar in people with polycystic ovary syndrome (PCOS) .
Results or Outcomes: Authors of a 2017 review suggested that taking NAC may benefit people with PCOS .
Reducing the Risk of Preterm Birth
Specific Scientific Field: Obstetrics
Summary of the Application: NAC supplements may help reduce the risk of preterm birth .
Results or Outcomes: A 2009 study found that taking 0.6 grams of NAC per day, as well as progesterone, after 16 weeks of pregnancy helped prevent preterm delivery in people with histories of preterm delivery and bacterial vaginosis .
Improving Athletic Performance
Specific Scientific Field: Sports Medicine
Summary of the Application: NAC is believed to improve athletic performance by reducing fatigue and enhancing recovery .
Results or Outcomes: While some studies suggest that NAC may improve athletic performance, more research is needed to confirm these findings .
Managing Blood Sugar Levels
Summary of the Application: NAC may help manage blood sugar levels, particularly in people with conditions like diabetes .
Results or Outcomes: Some studies suggest that NAC may help reduce high blood sugar levels, but more research is needed to confirm these findings .
Treating Chronic Lung Problems
Summary of the Application: NAC is often recommended for people with chronic lung conditions, such as bronchitis or cystic fibrosis .
Metabolite of Acrolein in Rats
Specific Scientific Field: Toxicology
Summary of the Application: “N-Acetyl-S-(3-hydroxypropyl)cysteine” has been identified as a main urinary metabolite of acrolein in rats .
Methods of Application or Experimental Procedures: This compound is detected in the urine of rats exposed to acrolein .
Results or Outcomes: The presence of “N-Acetyl-S-(3-hydroxypropyl)cysteine” in urine can indicate exposure to acrolein .
3-HPMA is a metabolite of acrolein, a respiratory irritant found in cigarette smoke and car exhaust fumes []. It is formed in the body through the detoxification of acrolein by glutathione, an antioxidant molecule []. The presence of 3-HPMA in urine can be used as a biomarker of acrolein exposure [].
Molecular Structure Analysis
3-HPMA has the chemical formula C₈H₁₅NO₄S. Its structure consists of a central cysteine molecule with an acetyl group attached to the nitrogen atom (N-acetyl) and a three-carbon hydroxylpropyl group linked to the sulfur atom (S-3-hydroxypropyl). The presence of the hydroxyl group (-OH) makes it a polar molecule.
Chemical Reactions Analysis
Synthesis
3-HPMA is not typically synthesized in a laboratory setting as it is a natural product formed in the body. However, research has been conducted on methods to synthesize isotopically labelled versions of 3-HPMA for use as internal standards in analytical techniques [].
Decomposition
Chemical Reactions Analysis (cont.)
Metabolism
The primary reaction involving 3-HPMA is its formation from acrolein. This detoxification process involves the following steps []:
- Conjugation with Glutathione: Acrolein reacts with glutathione to form S-(3-oxopropyl)-N-acetylcysteine.
- Reduction: The aldehyde group (C=O) of S-(3-oxopropyl)-N-acetylcysteine is reduced to a hydroxyl group (C-OH) to form 3-HPMA.
- Excretion: 3-HPMA is eliminated from the body through urine.
